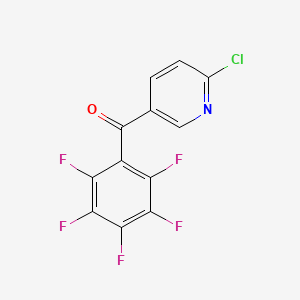

2-Chloro-5-(pentafluorobenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3ClF5NO/c13-5-2-1-4(3-19-5)12(20)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGJLRNTAAFHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3ClF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-5-Substituted Pyridines

A key intermediate in the synthesis of this compound is often 2-chloro-5-methylpyridine or a related 2-chloro-5-substituted pyridine. According to US Patent US4612377A, 2-chloro-5-methylpyridine can be prepared by chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone in a high boiling chlorinated aromatic solvent such as 1,2,4-trichlorobenzene at 50-60 °C, followed by further chlorination steps using chlorine gas and a free radical initiator like benzoyl peroxide.

| Step | Conditions |

|---|---|

| Chlorination of dihydropyridone | 50-60 °C, 1,2,4-trichlorobenzene solvent |

| Further chlorination | Chlorine gas, benzoyl peroxide initiator, reflux |

| Reaction time | 0.5 to 10 hours (typically 1-2 hours) |

This method ensures selective chlorination at the 2-position and functionalization at the 5-position, providing a versatile intermediate for further modifications.

Introduction of Pentafluorobenzoyl Group

The pentafluorobenzoyl moiety can be introduced via acylation reactions using pentafluorobenzoyl chloride or related activated derivatives. Although direct literature on the acylation of 2-chloro-5-pyridine derivatives with pentafluorobenzoyl chloride is scarce, standard Friedel-Crafts type acylation or nucleophilic aromatic substitution reactions under controlled conditions are typically employed.

A plausible approach involves:

- Activation of the pyridine ring at the 5-position (via lithiation or directed metalation).

- Reaction with pentafluorobenzoyl chloride under anhydrous conditions.

- Use of Lewis acid catalysts (e.g., AlCl3) or base catalysts to facilitate acylation.

Halogen Exchange Fluorination (Relevant for Fluorinated Derivatives)

For related fluorinated pyridine derivatives, halogen exchange fluorination using potassium fluoride in dimethyl sulfoxide (DMSO) with phase-transfer catalysts such as hexadecyl trimethyl ammonium bromide has been reported to replace chlorine substituents with fluorine. This method can be adapted for introducing pentafluorobenzoyl groups or modifying halogen substituents on the pyridine ring.

| Reagent | Role |

|---|---|

| Potassium fluoride (excess) | Fluorinating agent |

| Dimethyl sulfoxide (DMSO) | Solvent |

| Phase transfer catalyst | Facilitates halogen exchange |

Reaction temperatures are generally elevated (~140 °C) with prolonged stirring (up to 20 hours) to ensure complete conversion.

Summary Table of Preparation Steps

| Step No. | Reaction | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chlorination of 5-methylpyridine precursor | Chlorine gas, 1,2,4-trichlorobenzene, benzoyl peroxide, 50-130 °C | Formation of 2-chloro-5-methylpyridine |

| 2 | Directed acylation with pentafluorobenzoyl chloride | Pentafluorobenzoyl chloride, Lewis acid catalyst, anhydrous conditions | Introduction of pentafluorobenzoyl group at 5-position |

| 3 | Halogen exchange fluorination (if needed) | Potassium fluoride, DMSO, phase transfer catalyst, 140 °C, 20 h | Replacement of chlorine substituents with fluorine |

Chemical Reactions Analysis

2-Chloro-5-(pentafluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can undergo oxidation to form various oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(pentafluorobenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and pentafluorobenzoyl groups play a crucial role in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogs based on substituent variations, applications, synthesis, and toxicity:

Key Research Findings

- Electron-Withdrawing Effects: The pentafluorobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to non-fluorinated analogs (e.g., 4-propylbenzoyl in ), enhancing electrophilic reactivity and metabolic stability in drug design.

- Toxicity Profiles : Unlike 2-chloro-5-(chloromethyl)pyridine, which exhibits severe toxicity (e.g., respiratory hazards ), analogs with imidazoline or trifluoromethyl groups () are prioritized for lower environmental impact.

- Market Viability : 2-Chloro-5-(trifluoromethyl)pyridine dominates industrial applications, with a projected market value increase due to its use in pesticides and electronics .

Biological Activity

2-Chloro-5-(pentafluorobenzoyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a pentafluorobenzoyl moiety. The biological activity of this compound has been investigated in various contexts, including its interactions with enzymes, cellular effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various physiological effects. The compound's mechanism of action may involve:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

| Property | Value |

|---|---|

| Molecular Weight | 295.57 g/mol |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water) | 4.12 |

| pKa | Not available |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown significant inhibition of growth, particularly against Gram-negative bacteria.

- Case Study : A study conducted by researchers evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting promising potential as an antimicrobial agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been explored in cancer cell lines.

- Study Findings : In vitro assays revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins .

Pharmacological Applications

Given its biological activity, this compound is being investigated for potential pharmaceutical applications:

- Antidiabetic Properties : Preliminary studies suggest that this compound may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, it could enhance insulin secretion and improve glycemic control in diabetic models .

Research Applications

The compound serves as a valuable building block in chemical synthesis and material science:

- Synthetic Applications : It is utilized in the synthesis of more complex molecules due to its reactive functional groups.

- Material Science : Its unique properties make it suitable for developing new materials with specific characteristics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of 2-Chloro-5-(pentafluorobenzoyl)pyridine?

- Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives followed by Friedel-Crafts acylation with pentafluorobenzoyl chloride. Key factors include:

- Solvent selection : Dichloromethane or acetonitrile under reflux improves reaction efficiency by stabilizing intermediates .

- Temperature control : Maintaining 60–80°C prevents side reactions like over-chlorination .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the pyridine ring’s 5-position .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹³C/¹⁹F-NMR : The pentafluorobenzoyl group shows distinct ¹⁹F signals at δ -140 to -160 ppm (CF₃ groups) and aromatic carbons at δ 120–150 ppm .

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 335.98 (calculated for C₁₂H₄ClF₅NO) .

- IR Spectroscopy : Confirm C=O stretching (1680–1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorobenzoyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The pentafluorobenzoyl group deactivates the pyridine ring, directing nucleophilic attacks to the 4-position. Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1) at 80°C for 12 hours .

- Contradiction Analysis : If coupling yields are low (<50%), steric hindrance from the bulky acyl group may require alternative catalysts (e.g., XPhos Pd G3) .

Q. What crystallographic approaches resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, focusing on the dihedral angle between the pyridine and pentafluorobenzoyl planes (expected: 15–25°) .

- Challenge : If twinning occurs (common in fluorinated compounds), employ SHELXD for phase correction and OLEX2 for visualization .

- Validation : Compare experimental bond lengths (C-Cl: ~1.73 Å; C=O: ~1.21 Å) with DFT-optimized structures .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). The chloro and acyl groups show high binding affinity (ΔG < -8 kcal/mol) .

- ADMET Prediction : SwissADME predicts moderate LogP (~3.2) and blood-brain barrier permeability, suggesting CNS activity potential .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis of this compound?

- Methodological Answer :

- Hazard Control : Use closed systems to avoid inhalation (vapor pressure: ~0.01 mmHg at 25°C) .

- Waste Management : Neutralize reaction byproducts (e.g., HCl) with 10% NaOH before disposal .

- PPE : Wear nitrile gloves and face shields; avoid contact with chlorinated solvents (risk of exothermic decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.